molecular formula C5H7Br2N3O B2482413 4,5-Dibromo-1-(2-methoxyethyl)triazole CAS No. 2253638-43-4

4,5-Dibromo-1-(2-methoxyethyl)triazole

Cat. No.: B2482413
CAS No.: 2253638-43-4
M. Wt: 284.939
InChI Key: VUWGUSYXNXVCLN-UHFFFAOYSA-N
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Description

“4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole” is a chemical compound with the CAS Number: 2253638-43-4 . It has a molecular weight of 284.94 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole” is 1S/C5H7Br2N3O/c1-11-3-2-10-5(7)4(6)8-9-10/h2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “4,5-Dibromo-1-(2-methoxyethyl)triazole” are not available, 1,2,3-triazoles in general are known to undergo various reactions . For example, they can react with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical and Chemical Properties Analysis

“4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole” is a powder . It has a molecular weight of 284.94 and is typically stored at 4 degrees Celsius .

Safety and Hazards

The safety data sheet for a similar compound, “3,5-Dibromo-1H-1,2,4-triazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4,5-dibromo-1-(2-methoxyethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3O/c1-11-3-2-10-5(7)4(6)8-9-10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGUSYXNXVCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(N=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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